

# Application Note: GC-MS Analysis of Methyl 10-methylundecanoate

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## Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813

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## Introduction

**Methyl 10-methylundecanoate** (C<sub>13</sub>H<sub>26</sub>O<sub>2</sub>) is a branched-chain fatty acid methyl ester (FAME).[1] The analysis of such compounds is crucial in various fields, including microbiology, clinical diagnostics, and the food and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of FAMES due to its high sensitivity and specificity.[2][3][4] This application note provides a detailed protocol for the analysis of **methyl 10-methylundecanoate** using GC-MS.

## Experimental Protocol

This protocol outlines the steps for sample preparation (derivatization) and subsequent GC-MS analysis of samples containing 10-methylundecanoic acid.

### Sample Preparation: Acid-Catalyzed Esterification

To make the fatty acid amenable to GC analysis, it must first be derivatized to its more volatile methyl ester form.[5]

Materials:

- Sample containing 10-methylundecanoic acid

- Internal Standard (e.g., methyl dodecanoate)
- Methylation Reagent: 2% (v/v) sulfuric acid in anhydrous methanol[5]
- Hexane (GC grade)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate
- 2 mL glass vials with PTFE-lined caps

#### Procedure:

- Accurately weigh the sample into a 2 mL glass vial.
- If quantitative analysis is required, add a known amount of internal standard.
- Add 1 mL of the methylation reagent.[5]
- Seal the vial tightly and heat at 60°C for 2 hours to ensure complete esterification.[5]
- After cooling to room temperature, add 500 µL of hexane to the vial and vortex for 30 seconds to extract the **methyl 10-methylundecanoate**.
- Add 500 µL of saturated NaCl solution to facilitate phase separation and vortex again.
- Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial.
- Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
- The sample is now ready for GC-MS analysis.

## GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

## GC-MS Parameters:

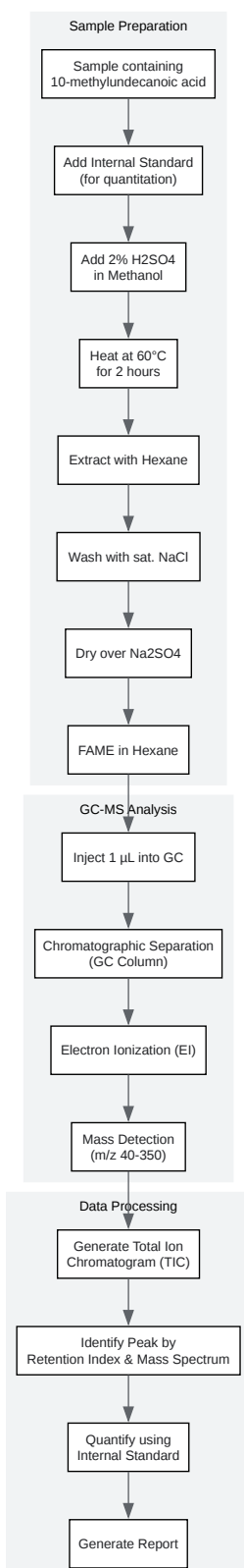
Parameter	Value
GC Column	Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase)[2][4]
Injection Volume	1 µL[4]
Injection Mode	Split (e.g., 50:1 ratio) or splitless for trace analysis[6]
Inlet Temperature	250 °C[2][4]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[4]
Oven Program	Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min at 250 °C[4]
MS Ionization Mode	Electron Ionization (EI) at 70 eV[1][4]
MS Source Temp.	230 °C[4]
Quadrupole Temp.	150 °C[4]
Mass Scan Range	m/z 40-350

## Data Presentation

The following table summarizes key quantitative data for the identification of **methyl 10-methylundecanoate**.

Analyte	Kovats Retention Index (Standard Non-polar Column)	Key Mass Spectral Peaks (m/z) and Relative Abundance
Methyl 10-methylundecanoate	1469.3 - 1472.4[1]	74 (99.99%), 87 (51.70%), 69 (24.10%), 55 (23.30%), 57 (19.10%)[1]

## Experimental Workflow Diagram

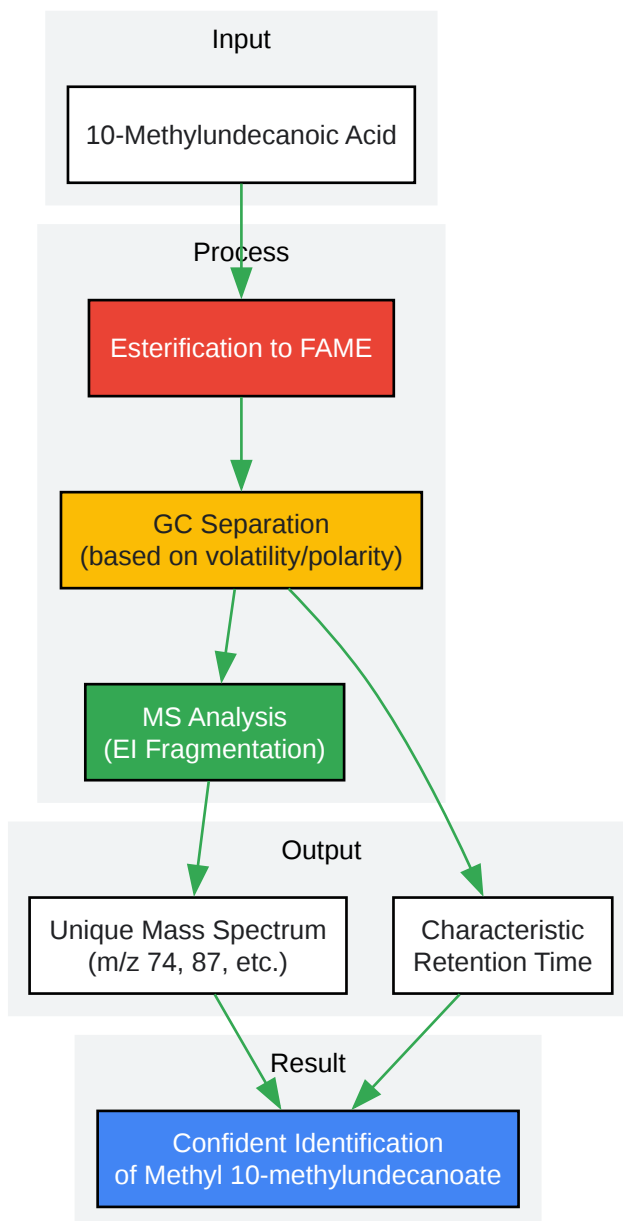


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Caption: Workflow for the GC-MS analysis of **methyl 10-methylundecanoate**.

## Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.



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Caption: Logical steps from analyte to confident identification.

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## References

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